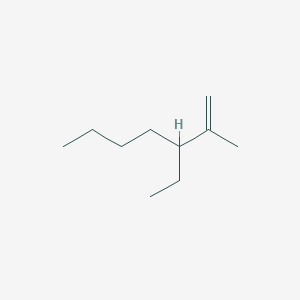

3-Ethyl-2-methyl-1-heptene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-ethyl-2-methylhept-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-5-7-8-10(6-2)9(3)4/h10H,3,5-8H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQRZLWSGCOUEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00941560 | |

| Record name | 3-Ethyl-2-methylhept-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19780-60-0 | |

| Record name | 3-Ethyl-2-methyl-1-heptene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19780-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-2-methyl-1-heptene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-2-methylhept-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 3-Ethyl-2-methyl-1-heptene from 2-Pentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines two primary synthetic pathways for the preparation of 3-ethyl-2-methyl-1-heptene from the starting material, 2-pentanone. The methodologies detailed below are based on fundamental organic chemistry reactions and are designed to provide a comprehensive framework for laboratory synthesis. This document includes detailed experimental protocols, tabulated quantitative data for product characterization, and visualizations of the synthetic routes and experimental workflow.

Introduction

3-Ethyl-2-methyl-1-heptene is an alkene of interest in various fields of chemical research due to its specific substitution pattern. Its synthesis from a readily available starting material like 2-pentanone can be achieved through several established organic transformations. This guide will focus on two robust and widely applicable methods: the Wittig reaction and a Grignard reaction followed by dehydration.

Molecular Structure and Properties of the Target Compound:

-

IUPAC Name: 3-ethyl-2-methylhept-1-ene[1]

Proposed Synthetic Pathways

Two principal synthetic routes from 2-pentanone are presented. Each pathway offers distinct advantages and challenges in terms of reagent availability, reaction conditions, and potential side products.

Pathway A: Wittig Reaction

The Wittig reaction is a highly reliable method for converting ketones into alkenes.[3][4] This pathway involves the reaction of 2-pentanone with a phosphorus ylide generated from a suitable phosphonium (B103445) salt. The key advantage of the Wittig reaction is the unambiguous placement of the double bond.[5]

Pathway B: Grignard Reaction followed by Dehydration

This two-step pathway involves the initial nucleophilic addition of a Grignard reagent to 2-pentanone to form a tertiary alcohol.[6] Subsequent acid-catalyzed dehydration of the alcohol yields the desired alkene. This method is a classic approach to carbon-carbon bond formation and alkene synthesis.

Experimental Protocols

Pathway A: Synthesis via Wittig Reaction

This protocol details the synthesis of 3-ethyl-2-methyl-1-heptene from 2-pentanone using a Wittig reaction.

Step 1: Preparation of the Wittig Reagent (a Phosphorus Ylide)

The Wittig reagent is typically prepared from an alkyl halide and triphenylphosphine (B44618), followed by deprotonation with a strong base.[5][7]

-

Materials:

-

Ethyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethyltriphenylphosphonium bromide.

-

Add anhydrous diethyl ether or THF via a syringe.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of n-butyllithium in hexanes dropwise via the dropping funnel over 30 minutes. The formation of the orange to red colored ylide indicates a successful reaction.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.

-

Step 2: Wittig Reaction with 2-Pentanone

-

Materials:

-

2-Pentanone

-

The prepared Wittig reagent from Step 1

-

Anhydrous diethyl ether or THF

-

-

Procedure:

-

Cool the ylide solution prepared in Step 1 to 0 °C in an ice bath.

-

Dissolve 2-pentanone in anhydrous diethyl ether or THF and add it dropwise to the ylide solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Perform a liquid-liquid extraction with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product will be a mixture of 3-ethyl-2-methyl-1-heptene and triphenylphosphine oxide. Purify the product by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes).

-

Pathway B: Synthesis via Grignard Reaction and Dehydration

This protocol outlines the synthesis of 3-ethyl-2-methyl-1-heptene from 2-pentanone via a Grignard reaction and subsequent dehydration.

Step 1: Grignard Reaction

-

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether or THF

-

2-Pentanone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings.

-

Add a small amount of anhydrous diethyl ether or THF.

-

Add a few drops of ethyl bromide to initiate the reaction (indicated by bubbling).

-

Once the reaction has started, add the remaining ethyl bromide dissolved in anhydrous diethyl ether or THF dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (ethylmagnesium bromide).

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of 2-pentanone in anhydrous diethyl ether or THF dropwise.

-

After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Perform a liquid-liquid extraction with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude tertiary alcohol (3-methyl-3-pentanol).

-

Step 2: Dehydration of the Tertiary Alcohol

-

Materials:

-

Crude 3-methyl-3-pentanol (B165633) from Step 1

-

Concentrated sulfuric acid or phosphoric acid

-

Sodium bicarbonate solution

-

-

Procedure:

-

Place the crude alcohol in a round-bottom flask.

-

Add a catalytic amount of concentrated sulfuric acid or phosphoric acid.

-

Heat the mixture and distill the alkene product as it forms.

-

Wash the distillate with sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer, wash with water, and then with brine.

-

Dry the organic layer over anhydrous calcium chloride and re-distill to obtain the purified 3-ethyl-2-methyl-1-heptene.

-

Data Presentation

The following table summarizes the key spectroscopic data for the characterization of the final product, 3-ethyl-2-methyl-1-heptene.

| Spectroscopic Data | 3-Ethyl-2-methyl-1-heptene |

| ¹³C NMR (Predicted) | δ (ppm): ~148 (C=CH₂), ~110 (=CH₂), ~50 (CH), ~35 (CH₂), ~30 (CH₂), ~25 (CH₂), ~20 (CH₃), ~15 (CH₃), ~12 (CH₃) |

| IR Spectroscopy (Vapor Phase) | ν (cm⁻¹): ~3080 (C-H stretch, sp²), ~2960 (C-H stretch, sp³), ~1645 (C=C stretch), ~890 (=CH₂ bend) |

| Mass Spectrometry (GC-MS) | m/z (%): 140 (M⁺), 111, 97, 83, 69, 55, 41 |

Note: The NMR data is predicted and should be confirmed with experimental results. The IR and MS data are consistent with publicly available spectra.[1][2][8]

Visualization of Pathways and Workflow

The following diagrams illustrate the synthetic pathways and the general experimental workflow.

Caption: Synthetic pathways to 3-Ethyl-2-methyl-1-heptene.

Caption: General experimental workflow for synthesis and analysis.

Conclusion

This technical guide provides two viable and detailed synthetic routes for the preparation of 3-ethyl-2-methyl-1-heptene from 2-pentanone. The choice between the Wittig reaction and the Grignard reaction followed by dehydration will depend on the specific laboratory capabilities, reagent availability, and desired purity of the final product. The provided experimental protocols and characterization data serve as a comprehensive resource for researchers undertaking this synthesis. It is recommended that all experimental work be conducted with appropriate safety precautions in a well-ventilated fume hood.

References

- 1. 3-Ethyl-2-methyl-1-heptene | C10H20 | CID 140588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Ethyl-2-methyl-1-heptene [webbook.nist.gov]

- 3. nbinno.com [nbinno.com]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 6. adichemistry.com [adichemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Wittig Reaction Mechanism for the Synthesis of 3-Ethyl-2-methyl-1-heptene

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Wittig reaction, a cornerstone of synthetic organic chemistry for the formation of carbon-carbon double bonds.[1][2] We will delve into the core mechanism, stereochemical considerations, and a detailed, representative experimental protocol for the synthesis of the specific alkene, 3-Ethyl-2-methyl-1-heptene. The information is structured to be a valuable resource for professionals engaged in chemical synthesis and drug development.

The Wittig Reaction: A Mechanistic Overview

Discovered by Georg Wittig in 1954, for which he was awarded the Nobel Prize in Chemistry in 1979, the Wittig reaction is a highly reliable method for converting aldehydes or ketones into alkenes.[3][4] The reaction's key advantage is the unambiguous placement of the C=C double bond, a level of control not always achievable with elimination reactions.[1][5] The thermodynamic driving force behind the reaction is the formation of the exceptionally stable triphenylphosphine (B44618) oxide byproduct.[3][6]

The reaction proceeds via the interaction of a carbonyl compound with a phosphorus ylide (also known as a phosphorane or Wittig reagent).[7][8] An ylide is a neutral, dipolar molecule containing a formal negative charge on a carbon atom adjacent to a formal positive charge on a heteroatom, in this case, phosphorus.[6]

The mechanism is generally understood to proceed through the following key stages:

-

Ylide Formation: The process begins with the synthesis of a phosphonium (B103445) salt, typically via an SN2 reaction between triphenylphosphine and an alkyl halide.[3][7] This salt is then deprotonated by a strong base, such as n-butyllithium (n-BuLi), to form the nucleophilic ylide.[7][9]

-

Nucleophilic Attack & Cycloaddition: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone.[1] Modern interpretations, particularly for lithium-salt-free reactions, suggest a concerted [2+2] cycloaddition between the ylide and the carbonyl compound.[8][10] This directly forms a four-membered ring intermediate known as an oxaphosphetane.[6][10]

-

Oxaphosphetane Decomposition: The unstable oxaphosphetane intermediate rapidly collapses in a retro-[2+2] cycloaddition.[1][7] This fragmentation yields the final alkene product and the highly stable triphenylphosphine oxide.[7]

Caption: General mechanism of the Wittig reaction.

Retrosynthetic Strategy for 3-Ethyl-2-methyl-1-heptene

To synthesize 3-Ethyl-2-methyl-1-heptene, a retrosynthetic analysis of the target molecule reveals two primary Wittig disconnection pathways. The most strategically sound approach involves disconnecting across the double bond to yield a readily available aldehyde and a common, simple ylide.

-

Target Molecule: 3-Ethyl-2-methyl-1-heptene

-

Optimal Disconnection (Pathway A): This pathway identifies 2-ethylhexanal (B89479) as the carbonyl precursor and methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) as the required Wittig reagent. This is generally preferred due to the commercial availability of the aldehyde and the straightforward preparation of the simple C1 ylide.

Caption: Retrosynthetic analysis for 3-Ethyl-2-methyl-1-heptene.

Detailed Experimental Protocol

The following is a representative, three-stage protocol for the synthesis of 3-Ethyl-2-methyl-1-heptene based on established Wittig reaction methodologies.[11] All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

The Wittig reagent, methylenetriphenylphosphorane, is prepared from methyltriphenylphosphonium (B96628) bromide.

-

Suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar.[11]

-

Cool the resulting suspension to 0 °C using an ice bath.[1]

-

Slowly add a strong base, such as n-butyllithium (n-BuLi, typically 2.5 M in hexanes, 1.05 equivalents), dropwise to the stirred suspension.[1][11]

-

Upon addition of the base, the formation of the ylide is indicated by a distinct color change, typically to a yellow or deep orange hue.[1][11]

-

Allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete ylide formation.[1]

-

Cool the freshly prepared ylide solution back down to 0 °C in an ice bath.[11]

-

In a separate flame-dried flask, dissolve 2-ethylhexanal (1.0 equivalent) in a minimal amount of anhydrous THF.[1]

-

Add the aldehyde solution dropwise to the ylide solution via syringe over a period of 15-20 minutes.[11]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight (approximately 12-16 hours) to ensure the reaction goes to completion.[11]

The primary challenge in the work-up is the removal of the triphenylphosphine oxide byproduct.[5][12]

-

Quenching: Quench the reaction by the slow, careful addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[1][11]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or hexane (B92381) (3x the volume of the aqueous layer).[1][6]

-

Washing: Combine the organic layers and wash sequentially with water and then with brine to remove any remaining water-soluble impurities.[11]

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[11] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[1]

-

Purification: The crude product, a mixture of 3-Ethyl-2-methyl-1-heptene and triphenylphosphine oxide, can be purified. Column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) is effective, as the non-polar alkene will elute much faster than the more polar triphenylphosphine oxide.[13] Alternatively, for larger scales, fractional distillation can be employed.[2]

Caption: Experimental workflow for the synthesis of 3-Ethyl-2-methyl-1-heptene.

Data Presentation

The following tables summarize the necessary reagents and the physical properties of the target compound. Yields for Wittig reactions can be variable but are often moderate to high.[14][15]

Table 1: Reagents and Materials (Representative Scale)

| Compound | Molar Mass ( g/mol ) | Molarity | Equivalents | Amount (mmol) | Mass/Volume |

|---|---|---|---|---|---|

| Methyltriphenylphosphonium bromide | 357.23 | - | 1.1 | 11.0 | 3.93 g |

| n-Butyllithium (n-BuLi) | 64.06 | 2.5 M in hexanes | 1.05 | 10.5 | 4.2 mL |

| 2-Ethylhexanal | 128.21 | - | 1.0 | 10.0 | 1.28 g (1.56 mL) |

| Tetrahydrofuran (THF), anhydrous | 72.11 | - | Solvent | - | ~100 mL |

Table 2: Physicochemical and Spectroscopic Data for 3-Ethyl-2-methyl-1-heptene

| Property | Value | Reference |

|---|---|---|

| CAS Number | 19780-60-0 | [16][17] |

| Molecular Formula | C₁₀H₂₀ | [16][17] |

| Molecular Weight | 140.27 g/mol | [16][17] |

| Expected Spectroscopic Features | ||

| ¹H NMR | Signals corresponding to terminal vinyl protons (C=CH₂) and a chiral proton at the C3 position. | - |

| ¹³C NMR | Signals for two sp² carbons of the double bond and eight sp³ carbons. | - |

| IR Spectroscopy | C=C stretch (~1640 cm⁻¹) and vinyl C-H stretches (~3080 cm⁻¹). |[16] |

Table 3: Reaction Parameters and Expected Outcome

| Parameter | Value |

|---|---|

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-16 hours |

| Purification Method | Column Chromatography / Fractional Distillation |

| Expected Yield Range | 30% - 70% (Typical for non-stabilized ylides)[14][15] |

| Stereoselectivity | Not applicable (terminal alkene) |

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 4. Wittig Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. benchchem.com [benchchem.com]

- 14. delval.edu [delval.edu]

- 15. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 3-Ethyl-2-methyl-1-heptene [webbook.nist.gov]

- 17. 3-Ethyl-2-methyl-1-heptene | C10H20 | CID 140588 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3-Ethyl-2-methyl-1-heptene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Ethyl-2-methyl-1-heptene. The information is presented to support research, development, and quality control activities where this compound is of interest. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for the determination of key properties.

Core Physicochemical Data

The fundamental physicochemical properties of 3-Ethyl-2-methyl-1-heptene are summarized in the table below. These values are essential for understanding the compound's behavior in various experimental and process conditions.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀ | [1] |

| Molecular Weight | 140.27 g/mol | [1] |

| IUPAC Name | 3-ethyl-2-methylhept-1-ene | [1] |

| CAS Number | 19780-60-0 | [1] |

| Boiling Point | 161 °C at 760 mmHg | [2] |

| Density | 0.742 g/cm³ | [2] |

| Refractive Index | 1.421 | [2] |

| Melting Point | Not available; liquid at room temperature. | |

| Solubility | Insoluble in water. Soluble in nonpolar organic solvents. | |

| Kovats Retention Index | 1098.4 (semi-standard non-polar column) | [1] |

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties of 3-Ethyl-2-methyl-1-heptene are outlined below. These protocols are based on standard laboratory practices.

Determination of Boiling Point (Micro-scale Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Apparatus:

-

Thiele tube

-

Thermometer (0-200 °C)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Mineral oil

-

Bunsen burner or heating mantle

Procedure:

-

A small amount of 3-Ethyl-2-methyl-1-heptene (approximately 0.5 mL) is placed into a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped within a Thiele tube containing mineral oil, ensuring the oil level is above the sample.

-

The side arm of the Thiele tube is gently heated.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued, and the apparatus is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

Density is the mass per unit volume of a substance.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

-

Water bath with temperature control

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately weighed.

-

The pycnometer is filled with distilled water and placed in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium. The mass is then recorded.

-

The pycnometer is emptied, dried, and then filled with 3-Ethyl-2-methyl-1-heptene.

-

The filled pycnometer is returned to the constant temperature water bath to reach thermal equilibrium.

-

The mass of the pycnometer filled with the sample is recorded.

-

The density is calculated using the formula: Density = (mass of sample) / (volume of pycnometer)

Determination of Refractive Index

The refractive index measures how much the path of light is bent, or refracted, when entering a material.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Ethanol (B145695) or acetone (B3395972) for cleaning

Procedure:

-

The prism of the Abbe refractometer is cleaned with a soft tissue moistened with ethanol or acetone and allowed to dry.

-

The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

A few drops of 3-Ethyl-2-methyl-1-heptene are placed on the surface of the prism.

-

The prism is closed and the light source is adjusted to illuminate the field of view.

-

The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

-

The refractive index is read from the instrument's scale. The temperature should also be recorded.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Apparatus:

-

Test tubes

-

Vortex mixer

-

Various solvents (e.g., water, ethanol, acetone, hexane)

Procedure:

-

A small, measured amount of 3-Ethyl-2-methyl-1-heptene (e.g., 0.1 mL) is added to a test tube.

-

A measured volume of a solvent (e.g., 1 mL) is added to the test tube.

-

The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1 minute).

-

The mixture is allowed to stand and is visually inspected for homogeneity.

-

If the mixture is a single clear phase, the compound is considered soluble. If two distinct layers are present or the mixture is cloudy, it is considered insoluble or partially soluble.

-

This process is repeated with a range of solvents of varying polarities.

Visualizations

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of 3-Ethyl-2-methyl-1-heptene.

Caption: Workflow for the physicochemical characterization of 3-Ethyl-2-methyl-1-heptene.

References

Spectroscopic Data of 3-Ethyl-2-methyl-1-heptene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the alkene 3-Ethyl-2-methyl-1-heptene. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data. The methodologies described herein are based on established, general protocols for the spectroscopic analysis of liquid organic compounds and serve as a guide for researchers working with this or structurally similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR spectroscopic data for 3-Ethyl-2-methyl-1-heptene. This data has been generated using computational models and should be considered as a reference for the identification and characterization of the compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (Proton) |

| ~4.69 | s | 1H | =CH₂ (a) |

| ~4.67 | s | 1H | =CH₂ (b) |

| ~2.00 | m | 1H | -CH- |

| ~1.72 | s | 3H | =C-CH₃ |

| ~1.35-1.20 | m | 6H | -CH₂-CH₂-CH₂- |

| ~1.00-0.85 | m | 9H | -CH₃ (ethyl and butyl) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment (Carbon) |

| ~150.1 | =C(CH₃)₂ |

| ~108.7 | =CH₂ |

| ~50.2 | -CH- |

| ~32.1 | -CH₂- |

| ~29.8 | -CH₂- |

| ~25.5 | -CH₂- (ethyl) |

| ~22.9 | -CH₂- |

| ~20.9 | =C-CH₃ |

| ~14.2 | -CH₃ (butyl) |

| ~11.8 | -CH₃ (ethyl) |

Experimental Protocols

The following is a detailed, generalized protocol for the acquisition of ¹H and ¹³C NMR data for a liquid organic compound such as 3-Ethyl-2-methyl-1-heptene.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of 3-Ethyl-2-methyl-1-heptene into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial. CDCl₃ is a common solvent for non-polar organic compounds.

-

Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the liquid height in the tube is approximately 4-5 cm.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Spectrometer Setup and Data Acquisition

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Software: Standard NMR acquisition and processing software (e.g., TopSpin, VnmrJ).

¹H NMR Acquisition Parameters:

-

Experiment: Standard 1D proton experiment (e.g., zg30).

-

Solvent: CDCl₃.

-

Temperature: 298 K (25 °C).

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32 scans.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

¹³C NMR Acquisition Parameters:

-

Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30).

-

Solvent: CDCl₃.

-

Temperature: 298 K (25 °C).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more scans to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted to the frequency domain spectrum via Fourier transformation.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H) or tetramethylsilane (B1202638) (TMS) if added as an internal standard (δ = 0.00 ppm). For ¹³C, the CDCl₃ signal appears as a triplet at δ ≈ 77.16 ppm.

-

Peak Picking and Integration (¹H NMR): Identify the chemical shift of each peak and integrate the area under each peak to determine the relative number of protons.

Visualization

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of the C=C Bond in 3-Ethyl-2-methyl-1-heptene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for analyzing the carbon-carbon double bond (C=C) in 3-Ethyl-2-methyl-1-heptene using infrared (IR) spectroscopy. It details the characteristic vibrational modes, expected spectral features, and a standard experimental protocol for obtaining high-quality data.

Introduction to Infrared Spectroscopy of Alkenes

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. For alkenes like 3-Ethyl-2-methyl-1-heptene, the C=C double bond and the adjacent =C-H bonds are of particular diagnostic importance.

The key vibrational modes for the analysis of the C=C bond in 3-Ethyl-2-methyl-1-heptene are:

-

C=C Stretching Vibration: This occurs due to the stretching and compression of the carbon-carbon double bond.

-

=C-H Stretching Vibration: This involves the stretching of the bond between the sp2-hybridized carbon atoms of the double bond and the hydrogen atoms attached to them.

-

=C-H Bending Vibration: These are out-of-plane or in-plane bending motions of the =C-H bonds.

Predicted Infrared Absorption Data for 3-Ethyl-2-methyl-1-heptene

The substitution pattern around the C=C bond in 3-Ethyl-2-methyl-1-heptene—a trisubstituted terminal alkene—influences the position and intensity of its characteristic IR absorption bands. The expected vibrational frequencies are summarized in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| =C-H Stretch | Alkene | 3100-3000[1][2] | Medium | Absorptions above 3000 cm⁻¹ are characteristic of C-H bonds on sp² hybridized carbons, distinguishing them from the C-H stretches of alkanes which appear below 3000 cm⁻¹.[1][3] For 1-octene, a similar terminal alkene, this peak is observed at 3077 cm⁻¹.[3] |

| C=C Stretch | Alkene | 1680-1640[1] | Medium | The stretching vibration of the C=C bond in alkenes typically appears in this region.[1][3] For trisubstituted alkenes, this peak is generally found between 1680 and 1660 cm⁻¹.[3] The intensity can be weak if the double bond is symmetrically substituted. |

| =C-H Out-of-Plane (OOP) Bend | Alkene | 1000-650[1][4] | Strong | These are often the most intense bands in an alkene's spectrum.[1] For a vinyl group, a strong band due to scissoring vibration can also be seen near 1416 cm⁻¹.[4] |

| C-H Stretch (Alkyl) | Alkane | 3000-2850[5] | Strong | These absorptions arise from the numerous C-H bonds in the ethyl, methyl, and heptyl portions of the molecule. |

| C-H Bend (Alkyl) | Alkane | 1470-1350[5] | Medium | These bands correspond to the scissoring and bending vibrations of the CH₂, and CH₃ groups. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy for the analysis of liquid samples due to its simplicity and minimal sample preparation.[6]

3.1. Instrumentation

-

Fourier Transform Infrared (FTIR) Spectrometer equipped with a deuterated, L-alanine doped triglycine (B1329560) sulfate (B86663) (DLaTGS) detector.

-

Single-bounce diamond or zinc selenide (B1212193) (ZnSe) ATR accessory.

3.2. Procedure

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Application:

-

Spectrum Acquisition:

-

Acquire the sample spectrum. To improve the signal-to-noise ratio, co-add multiple scans (e.g., 32 or 64 scans) at a resolution of 4 cm⁻¹.

-

The typical spectral range for analysis of organic compounds is 4000-400 cm⁻¹.[9]

-

-

Data Processing and Analysis:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands corresponding to the C=C and =C-H vibrations as detailed in the data table above.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample, ensuring no cross-contamination for subsequent analyses.[6]

-

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the infrared spectroscopy analysis of 3-Ethyl-2-methyl-1-heptene.

Caption: Workflow for FTIR Analysis of a Liquid Sample.

Interpretation of the Spectrum

The resulting IR spectrum of 3-Ethyl-2-methyl-1-heptene should be carefully examined for the presence of the key absorption bands. The presence of peaks in the 3100-3000 cm⁻¹ and 1680-1640 cm⁻¹ regions would confirm the existence of the C=C-H moiety. The strong absorptions in the fingerprint region (below 1500 cm⁻¹) can be complex but the out-of-plane bending vibrations of the =C-H bonds are typically prominent and can provide further structural confirmation. The absence of significant absorptions in other characteristic regions (e.g., a broad band around 3300 cm⁻¹ for O-H or a strong peak around 1700 cm⁻¹ for C=O) would indicate the purity of the alkene.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. agilent.com [agilent.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. drawellanalytical.com [drawellanalytical.com]

An In-depth Technical Guide to the Stereoisomers and Chirality of 3-Ethyl-2-methyl-1-heptene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Chirality of 3-Ethyl-2-methyl-1-heptene

3-Ethyl-2-methyl-1-heptene is an unsaturated hydrocarbon with the molecular formula C₁₀H₂₀ and a molecular weight of 140.27 g/mol . Its structure features a terminal double bond and a single stereocenter, which gives rise to its chiral nature.

Identification of the Chiral Center

The chirality of 3-Ethyl-2-methyl-1-heptene originates from the presence of a single chiral center at the C3 position. A chiral center is a carbon atom that is bonded to four different substituent groups. In the case of 3-Ethyl-2-methyl-1-heptene, the C3 carbon is attached to:

-

A hydrogen atom (-H)

-

An ethyl group (-CH₂CH₃)

-

A butyl group (-CH₂CH₂CH₂CH₃)

-

A 2-methylprop-1-en-1-yl group (-C(CH₃)=CH₂)

The presence of this single stereocenter means that 3-Ethyl-2-methyl-1-heptene can exist as a pair of non-superimposable mirror images, known as enantiomers.

Stereoisomers: Enantiomers

The two enantiomers of 3-Ethyl-2-methyl-1-heptene are designated as (R)-3-Ethyl-2-methyl-1-heptene and (S)-3-Ethyl-2-methyl-1-heptene. These molecules are identical in all physical properties such as boiling point, density, and refractive index, with the exception of their interaction with plane-polarized light. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal magnitude. A 1:1 mixture of the two enantiomers is known as a racemic mixture and is optically inactive.

The relationship between these stereoisomers can be visualized as follows:

Cahn-Ingold-Prelog (CIP) Priority Rules for R/S Designation

The absolute configuration of the chiral center (R or S) is assigned using the Cahn-Ingold-Prelog (CIP) priority rules:

-

Assign Priority: The four groups attached to the chiral center are ranked based on the atomic number of the atom directly bonded to the chiral carbon. Higher atomic number receives higher priority.

-

Orient the Molecule: The molecule is oriented in space so that the lowest priority group (priority 4) is pointing away from the observer.

-

Determine the Direction: The direction of the path from the highest priority group (1) to the second highest (2) to the third highest (3) is determined.

-

If the direction is clockwise , the configuration is designated as R (from the Latin rectus, meaning right).

-

If the direction is counter-clockwise , the configuration is designated as S (from the Latin sinister, meaning left).

-

For 3-Ethyl-2-methyl-1-heptene, the priorities of the groups attached to C3 are:

-

-C(CH₃)=CH₂ (The first carbon is attached to two other carbons)

-

-CH₂CH₂CH₂CH₃ (Butyl group)

-

-CH₂CH₃ (Ethyl group)

-

-H (Hydrogen)

Quantitative Data

As of the latest literature review, specific optical rotation data for the enantiomers of 3-Ethyl-2-methyl-1-heptene has not been reported. However, to provide a tangible example of the expected properties of such chiral alkenes, the following table summarizes data for a structurally analogous chiral α-olefin, (R)- and (S)-3-methyl-1-hexene. This compound also possesses a single stereocenter at the C3 position.

| Property | (R)-3-methyl-1-hexene | (S)-3-methyl-1-hexene | Racemic 3-Ethyl-2-methyl-1-heptene |

| Molecular Formula | C₇H₁₄ | C₇H₁₄ | C₁₀H₂₀ |

| Molecular Weight | 98.19 g/mol | 98.19 g/mol | 140.27 g/mol |

| Boiling Point | 92 °C | 92 °C | 159-161 °C |

| Specific Rotation [α]²⁰D | +7.2° (neat) | -7.2° (neat) | 0° (optically inactive) |

Note: The data for 3-methyl-1-hexene (B165624) is illustrative and serves as a proxy for the expected optical activity of 3-Ethyl-2-methyl-1-heptene enantiomers.

Experimental Protocols

The successful separation and characterization of the enantiomers of 3-Ethyl-2-methyl-1-heptene require specialized analytical techniques. The following protocols are detailed methodologies for key experiments.

Chiral Gas Chromatography (GC) for Enantiomeric Separation

Objective: To separate the (R) and (S) enantiomers of 3-Ethyl-2-methyl-1-heptene.

Methodology:

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Chiral Stationary Phase: A capillary column coated with a chiral selector, typically a cyclodextrin (B1172386) derivative (e.g., a β-cyclodextrin-based stationary phase), is essential for resolving the enantiomers of volatile compounds like terpenes and alkenes.

-

Sample Preparation: The racemic mixture of 3-Ethyl-2-methyl-1-heptene is dissolved in a volatile organic solvent (e.g., hexane (B92381) or pentane) to an appropriate concentration (e.g., 1 mg/mL).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Oven Temperature Program: An initial temperature of 40-60 °C, held for a few minutes, followed by a temperature ramp (e.g., 2-5 °C/min) to a final temperature of 180-200 °C. The specific program should be optimized to achieve baseline separation of the enantiomers.

-

Detector Temperature: 250 °C (for FID).

-

-

Data Analysis: The retention times of the two enantiomers will be different. The relative peak areas can be used to determine the enantiomeric ratio and calculate the enantiomeric excess (ee).

NMR Spectroscopy with Chiral Shift Reagents for Enantiomeric Excess Determination

Objective: To determine the enantiomeric excess of a non-racemic sample of 3-Ethyl-2-methyl-1-heptene.

Methodology:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Chiral Shift Reagent (CSR): A lanthanide-based chiral complex (e.g., Eu(hfc)₃, tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)). These reagents are Lewis acids that can reversibly coordinate to Lewis basic sites in the analyte, although their interaction with simple alkenes might be weak. For non-functionalized alkenes, a chiral solvating agent that can induce chemical shift differences through non-covalent interactions might be more effective.

-

Sample Preparation:

-

A known quantity of the 3-Ethyl-2-methyl-1-heptene sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

An initial ¹H NMR spectrum is acquired.

-

Small, incremental amounts of the chiral shift reagent are added to the NMR tube, and a spectrum is acquired after each addition.

-

-

NMR Acquisition: Standard ¹H NMR acquisition parameters are used.

-

Data Analysis: In the presence of the chiral shift reagent, the enantiomers will form diastereomeric complexes that are in rapid equilibrium with the free species. This results in the splitting of one or more proton signals in the ¹H NMR spectrum, with each peak of the split signal corresponding to one of the enantiomers. The integration of these separated signals allows for the direct determination of the enantiomeric ratio and the calculation of the enantiomeric excess.

Conclusion

3-Ethyl-2-methyl-1-heptene is a chiral molecule that exists as a pair of enantiomers due to the presence of a single stereocenter at the C3 position. The absolute configuration of these enantiomers can be designated as R or S using the Cahn-Ingold-Prelog priority rules. While specific quantitative data for the optical rotation of the individual enantiomers are not currently available in the literature, this guide provides a framework for their analysis based on data from analogous compounds and established experimental protocols. The methodologies of chiral gas chromatography and NMR spectroscopy with chiral resolving agents are powerful tools for the separation and characterization of these stereoisomers. A thorough understanding and application of these principles and techniques are crucial for researchers and professionals working in fields where stereochemistry plays a critical role.

A Technical Guide to the Chemical Stability and Storage of 3-Ethyl-2-methyl-1-heptene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 3-Ethyl-2-methyl-1-heptene (CAS No. 19780-60-0). Due to the unsaturated nature of this branched alkene, understanding its degradation pathways and the analytical methods to monitor its purity is critical for ensuring its integrity in research and development applications. This document outlines the factors influencing its stability, provides detailed experimental protocols for stability assessment, and recommends best practices for storage.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Ethyl-2-methyl-1-heptene is presented in Table 1. These properties are essential for its proper handling, storage, and for the development of analytical methods.

Table 1: Physicochemical Properties of 3-Ethyl-2-methyl-1-heptene

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀ | [1][2][3] |

| Molecular Weight | 140.27 g/mol | [1] |

| CAS Number | 19780-60-0 | [1][2][3] |

| Appearance | Liquid (presumed) | |

| Boiling Point | 161 °C at 760 mmHg | |

| Density | 0.742 g/cm³ | |

| Flash Point | 37.7 °C | |

| Vapor Pressure | 3.03 mmHg at 25°C | |

| Refractive Index | 1.421 | |

| Kovats Retention Index | 1098.4 (non-polar column) | [1] |

Chemical Stability and Degradation Pathways

As a trisubstituted alkene, the primary route of chemical degradation for 3-Ethyl-2-methyl-1-heptene under typical storage conditions is autoxidation. This process is initiated by factors such as heat, light, and the presence of radical initiators, and it proceeds via a free-radical chain mechanism involving atmospheric oxygen.

The key factors influencing the stability of 3-Ethyl-2-methyl-1-heptene are:

-

Oxygen: The presence of atmospheric oxygen is the primary driver of autoxidation, leading to the formation of hydroperoxides and subsequently other oxidation products like alcohols, ketones, and aldehydes.

-

Temperature: Elevated temperatures accelerate the rate of oxidation reactions, leading to a faster degradation of the alkene.

-

Light: Exposure to UV light can generate free radicals, initiating the autoxidation chain reaction.

-

Impurities: The presence of metal ions or other radical initiators can catalyze the degradation process.

The logical relationship of these factors on the degradation of 3-Ethyl-2-methyl-1-heptene is illustrated in the diagram below.

Caption: Factors influencing the autoxidation of 3-Ethyl-2-methyl-1-heptene.

Recommended Storage Conditions

To ensure the long-term stability and minimize degradation of 3-Ethyl-2-methyl-1-heptene, the following storage conditions are recommended:

Table 2: Recommended Storage Conditions for 3-Ethyl-2-methyl-1-heptene

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C for short-term storage. For long-term storage, refer to the supplier's recommendation, which may include storage at -20°C. | To slow down the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To minimize exposure to oxygen and prevent autoxidation. |

| Container | Use amber glass vials or other light-resistant containers. | To protect the compound from photo-initiated degradation. |

| Handling | Keep the container tightly sealed when not in use. | To prevent the ingress of oxygen and moisture. |

Experimental Protocols for Stability Assessment

A comprehensive stability testing program for 3-Ethyl-2-methyl-1-heptene should include methods to assess purity and to quantify the primary degradation products.

Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of analytical methods.[4][5]

Caption: Workflow for a forced degradation study.

Purity Determination and Stability Monitoring by Gas Chromatography (GC)

Gas chromatography is a primary technique for assessing the purity of volatile compounds like 3-Ethyl-2-methyl-1-heptene and for monitoring its stability over time.

Table 3: Recommended GC Method Parameters

| Parameter | Recommended Setting |

| Column | Non-polar capillary column (e.g., 5% diphenyl / 95% dimethylpolysiloxane) |

| Injector Temperature | 250°C |

| Oven Program | Initial: 50°C (hold 2 min), Ramp: 10°C/min to 250°C (hold 5 min) |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Protocol for Stability Monitoring by GC:

-

Initial Analysis: Upon receipt of the material, perform a GC analysis to establish a baseline purity profile.

-

Sample Preparation: Prepare a solution of 3-Ethyl-2-methyl-1-heptene in a suitable volatile solvent (e.g., hexane) at a known concentration.

-

Analysis: Inject the prepared sample into the GC system using the parameters outlined in Table 3.

-

Data Analysis: Integrate the peak areas to determine the percentage purity of 3-Ethyl-2-methyl-1-heptene and to detect the formation of any new impurity peaks.

-

Repeat: Repeat the analysis at specified time points (e.g., 1, 3, 6, 12 months) for samples stored under the recommended and accelerated conditions.

Determination of Peroxide Value

The peroxide value is a measure of the concentration of peroxides and hydroperoxides formed during the initial stages of oxidation.[6] A common method for determining the peroxide value is through iodometric titration.[7][8]

Protocol for Peroxide Value Determination (Titrimetric Method):

-

Sample Preparation: Accurately weigh a known amount of 3-Ethyl-2-methyl-1-heptene into an Erlenmeyer flask. Dissolve the sample in a suitable solvent mixture (e.g., acetic acid and chloroform).[8]

-

Reagent Addition: Add a saturated solution of potassium iodide (KI) to the flask. The peroxides in the sample will oxidize the iodide to iodine.

-

Titration: Titrate the liberated iodine with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃). The endpoint is typically detected using a starch indicator, which turns from blue to colorless.[6]

-

Blank Determination: Perform a blank titration using the same procedure without the sample.

-

Calculation: The peroxide value (in milliequivalents of active oxygen per kg of sample) is calculated based on the volume of titrant used for the sample and the blank.

A more sensitive colorimetric method is also available.[9][10]

Protocol for Peroxide Value Determination (Colorimetric Method): [9][10]

-

Sample Preparation: Dissolve a known weight of the sample in a suitable solvent (e.g., methanol/butanol).

-

Reagent Addition: Add an ammonium (B1175870) thiocyanate (B1210189) solution followed by a ferrous chloride solution. The peroxides will oxidize Fe²⁺ to Fe³⁺.

-

Color Development: The Fe³⁺ ions react with thiocyanate to form a red-colored complex.

-

Measurement: After a set incubation period, measure the absorbance of the solution using a spectrophotometer (e.g., at 510 nm).

-

Quantification: The peroxide value is determined by comparing the sample's absorbance to a standard curve prepared using known concentrations of Fe³⁺.

The workflow for assessing the stability of 3-Ethyl-2-methyl-1-heptene is depicted below.

Caption: Experimental workflow for a stability study.

Conclusion

The chemical stability of 3-Ethyl-2-methyl-1-heptene is primarily influenced by its susceptibility to autoxidation. Proper storage under refrigerated, inert, and light-protected conditions is crucial to maintain its purity and integrity. A robust stability testing program, incorporating purity assessment by GC, impurity profiling by GC-MS, and peroxide value determination, is essential for monitoring its quality over time. The experimental protocols and workflows provided in this guide offer a framework for researchers, scientists, and drug development professionals to effectively manage and assess the stability of this and structurally related unsaturated compounds.

References

- 1. 3-Ethyl-2-methyl-1-heptene | C10H20 | CID 140588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-ETHYL-2-METHYL-1-HEPTENE | 19780-60-0 [chemicalbook.com]

- 3. 3-Ethyl-2-methyl-1-heptene [webbook.nist.gov]

- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 5. acdlabs.com [acdlabs.com]

- 6. Quantification of peroxide value (PV) in oil â Vitas Analytical Services [vitas.no]

- 7. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]

- 8. xylemanalytics.com [xylemanalytics.com]

- 9. protocols.io [protocols.io]

- 10. Peroxide Value Method [protocols.io]

Methodological & Application

Application Notes and Protocols: Hydroboration-Oxidation of 3-Ethyl-2-methyl-1-heptene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroboration-oxidation is a powerful and highly selective two-step reaction in organic synthesis used to convert alkenes into alcohols.[1][2] This method is particularly valuable for its anti-Markovnikov regioselectivity, where the hydroxyl group is added to the less substituted carbon of the double bond.[1][3][4] The reaction proceeds via a syn-addition, meaning the hydrogen and the hydroxyl group are added to the same face of the alkene.[1][5] This stereochemical control is crucial in the synthesis of complex molecules with defined stereocenters.

This document provides detailed application notes and a representative protocol for the hydroboration-oxidation of the trisubstituted alkene, 3-Ethyl-2-methyl-1-heptene. Due to the steric hindrance around the double bond, this substrate presents an interesting case for examining the regioselectivity and efficiency of the reaction. The resulting product, 3-ethyl-2-methyl-1-heptanol, is a chiral alcohol whose potential applications in drug discovery are predicated on the strategic introduction of a hydroxyl group, which can serve as a key site for further functionalization or as a critical pharmacophoric element.

Reaction Principle

The hydroboration-oxidation of 3-Ethyl-2-methyl-1-heptene involves two main steps:

-

Hydroboration: The alkene reacts with a borane (B79455) reagent, typically borane-tetrahydrofuran (B86392) complex (BH₃•THF), in a concerted, four-membered transition state. The boron atom adds to the less sterically hindered carbon of the double bond (C-1), while the hydrogen atom adds to the more substituted carbon (C-2).[3] This step is driven by both steric and electronic factors.[5]

-

Oxidation: The resulting trialkylborane is then oxidized in situ using an oxidizing agent, commonly hydrogen peroxide (H₂O₂) in the presence of a base like sodium hydroxide (B78521) (NaOH).[1] This step proceeds with retention of configuration, meaning the hydroxyl group replaces the boron atom at the same stereochemical position.[1]

The overall transformation results in the anti-Markovnikov addition of water across the double bond.

Data Presentation

| Parameter | Expected Outcome | Rationale |

| Major Product | 3-Ethyl-2-methyl-1-heptanol | Anti-Markovnikov addition places the hydroxyl group on the less substituted carbon (C-1). |

| Minor Product | 3-Ethyl-2-methyl-2-heptanol | Markovnikov addition product, expected to be formed in very low quantities due to steric hindrance and the inherent regioselectivity of the reaction. |

| Expected Yield | > 90% | Hydroboration-oxidation is generally a high-yielding reaction. |

| Regioselectivity | High (>95:5) | The use of a sterically bulky borane reagent like 9-BBN can further enhance the regioselectivity towards the anti-Markovnikov product.[4][5] |

| Stereoselectivity | Syn-addition | The concerted mechanism of the hydroboration step dictates that the H and BH₂ groups add to the same face of the double bond. |

Experimental Protocols

This section provides a detailed, representative protocol for the hydroboration-oxidation of 3-Ethyl-2-methyl-1-heptene.

Materials:

-

3-Ethyl-2-methyl-1-heptene

-

Borane-tetrahydrofuran complex (BH₃•THF), 1.0 M solution in THF

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (NaOH), 3 M aqueous solution

-

Hydrogen peroxide (H₂O₂), 30% aqueous solution

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum

-

Syringes and needles

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

Part 1: Hydroboration

-

Under an inert atmosphere (e.g., nitrogen or argon), add 10 mmol of 3-Ethyl-2-methyl-1-heptene to a dry 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Dissolve the alkene in 20 mL of anhydrous THF.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add 11 mL of a 1.0 M solution of BH₃•THF (11 mmol) to the stirred solution via syringe over a period of 10-15 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

Part 2: Oxidation

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Slowly and carefully add 5 mL of 3 M aqueous NaOH solution.

-

Following the base addition, slowly add 5 mL of 30% H₂O₂ solution dropwise, ensuring the internal temperature does not exceed 25 °C.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The reaction mixture may become biphasic.

Part 3: Work-up and Purification

-

Add 30 mL of diethyl ether to the reaction mixture and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 20 mL of water and 20 mL of brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to yield pure 3-ethyl-2-methyl-1-heptanol.

Safety Precautions:

-

Borane-THF is a flammable and corrosive reagent. Handle it in a well-ventilated fume hood.

-

Hydrogen peroxide (30%) is a strong oxidizing agent and can cause severe burns. Wear appropriate personal protective equipment, including gloves and safety glasses.

-

The reaction can be exothermic, especially during the addition of the oxidizing agents. Maintain proper temperature control.

Mandatory Visualizations

Reaction Mechanism

Caption: Reaction mechanism of the hydroboration-oxidation of 3-Ethyl-2-methyl-1-heptene.

Experimental Workflow

Caption: Experimental workflow for the synthesis of 3-ethyl-2-methyl-1-heptanol.

Applications in Drug Development

The strategic introduction of hydroxyl groups into complex organic molecules is a cornerstone of drug design and development. While there is no specific literature on the biological activity of 3-ethyl-2-methyl-1-heptanol, its synthesis via hydroboration-oxidation provides a valuable tool for medicinal chemists.

-

Improved Pharmacokinetic Properties: The introduction of a hydroxyl group can increase the polarity and water solubility of a drug candidate, which can positively impact its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Site for Further Functionalization: The hydroxyl group of 3-ethyl-2-methyl-1-heptanol can serve as a synthetic handle for the attachment of other functional groups or for conjugation to other molecules, such as prodrug moieties or targeting ligands.

-

Pharmacophoric Element: A hydroxyl group can act as a hydrogen bond donor and acceptor, enabling crucial interactions with biological targets like enzymes and receptors. The specific stereochemistry of the alcohol, controlled by the hydroboration-oxidation reaction, can be critical for achieving high binding affinity and selectivity.

In the context of drug development, the ability to predictably synthesize chiral alcohols like 3-ethyl-2-methyl-1-heptanol allows for the systematic exploration of the structure-activity relationship (SAR) of a lead compound, ultimately guiding the design of more potent and selective therapeutic agents.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Ch 6: Alkene + borane [chem.ucalgary.ca]

- 4. periodicchemistry.com [periodicchemistry.com]

- 5. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]

Application Notes and Protocols for the Epoxidation of 3-Ethyl-2-methyl-1-heptene with m-CPBA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the epoxidation of the trisubstituted alkene, 3-Ethyl-2-methyl-1-heptene, using meta-chloroperoxybenzoic acid (m-CPBA). Epoxides are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals, due to their versatile reactivity. This protocol outlines the reaction setup, monitoring, work-up, and purification procedures. Representative data, including typical yields and spectroscopic information for a structurally similar epoxide, are provided for reference.

Introduction

Epoxidation is a fundamental organic transformation that introduces a three-membered cyclic ether, known as an epoxide or oxirane, into a molecule. This reaction is of significant interest in medicinal chemistry and drug development as the resulting epoxide moiety can undergo various nucleophilic ring-opening reactions, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for this transformation due to its commercial availability, ease of handling, and generally high yields.[1][2] The reaction proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," where the oxygen atom is delivered to the same face of the double bond, resulting in a syn-addition.[3][4]

This application note details the epoxidation of 3-Ethyl-2-methyl-1-heptene, a trisubstituted alkene, to yield 2-methyl-2-(1-ethylpentyl)oxirane.

Reaction Scheme

Caption: Epoxidation of 3-Ethyl-2-methyl-1-heptene with m-CPBA.

Experimental Protocol

This protocol is adapted from established procedures for the epoxidation of trisubstituted alkenes, such as α-pinene.[4]

3.1. Materials and Equipment

-

3-Ethyl-2-methyl-1-heptene

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel (for column chromatography)

-

Hexane (B92381) and Ethyl acetate (B1210297) (for column chromatography)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

3.2. Reaction Procedure

-

To a solution of 3-Ethyl-2-methyl-1-heptene (1.0 eq) in anhydrous dichloromethane (DCM, approximately 0.1 M concentration of the alkene) in a round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0 °C using an ice bath.

-

Slowly add m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C. The exact amount of m-CPBA should be adjusted based on its purity.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting alkene spot and the appearance of a new, more polar product spot indicates the reaction is proceeding. A typical eluent system for TLC is hexane/ethyl acetate (e.g., 9:1 v/v).

3.3. Work-up Procedure

-

Upon completion of the reaction (as indicated by TLC), cool the reaction mixture again to 0 °C.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct. Continue the addition until the cessation of gas evolution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and saturated aqueous brine solution (1x).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude epoxide.

3.4. Purification

The crude product can be purified by silica gel column chromatography.

-

Prepare a silica gel column using a slurry packing method with a suitable eluent system, such as a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane).

-

Dissolve the crude epoxide in a minimal amount of the initial eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the purified epoxide.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-methyl-2-(1-ethylpentyl)oxirane.

Data Presentation

Table 1: Representative Reaction Parameters and Yield for the Epoxidation of α-Pinene with m-CPBA.

| Parameter | Value | Reference |

| Substrate | α-Pinene | [5] |

| Reagent | m-CPBA | [4] |

| Solvent | Dichloromethane | [5] |

| Temperature | 0 °C to room temp. | [5] |

| Reaction Time | 2-4 hours | [5] |

| Yield | ~93% | [5] |

Table 2: Representative Spectroscopic Data for α-Pinene Oxide.

| Spectroscopic Data | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Reference |

| ¹H NMR (CDCl₃, 400 MHz) | 3.05 (d, 1H), 2.05-1.90 (m, 2H), 1.85-1.75 (m, 1H), 1.70-1.60 (m, 1H), 1.55 (s, 3H), 1.30 (s, 3H), 0.90 (s, 3H) | [3][6] |

| ¹³C NMR (CDCl₃, 100 MHz) | 60.5, 58.0, 41.0, 39.5, 34.0, 28.0, 26.5, 23.0, 22.5, 20.0 | [3] |

| IR (neat, cm⁻¹) | 3020, 2980-2850, 1280, 937, 727 | [7] |

Visualizations

Experimental Workflow

References

- 1. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. www2.oberlin.edu [www2.oberlin.edu]

- 4. researchgate.net [researchgate.net]

- 5. Development of rapid and selective epoxidation of α-pinene using single-step addition of H2O2 in an organic solvent-free process - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

Application Note: Ozonolysis of 3-Ethyl-2-methyl-1-heptene for the Synthesis of Carbonyl Compounds

Abstract

This application note details the ozonolysis of the trisubstituted terminal alkene, 3-Ethyl-2-methyl-1-heptene, to yield valuable carbonyl compounds. Ozonolysis is a robust and highly selective oxidative cleavage reaction that severs carbon-carbon double bonds, replacing them with carbon-oxygen double bonds.[1][2] This process is pivotal in organic synthesis, finding extensive applications in the pharmaceutical industry for the construction of complex molecules and drug intermediates.[3] We present detailed protocols for both reductive and oxidative workup procedures, leading to the formation of a ketone and either an aldehyde or a carboxylic acid, respectively. The quantitative data from these reactions are summarized, and the experimental workflow is visually represented.

Introduction

Ozonolysis is a powerful synthetic tool in organic chemistry that facilitates the cleavage of alkenes and alkynes using ozone (O₃).[1][2] The reaction proceeds through the formation of an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide (1,2,4-trioxolane).[4] Subsequent workup of the ozonide determines the nature of the final carbonyl products.[5] A reductive workup, typically employing reagents like dimethyl sulfide (B99878) (DMS) or zinc dust, yields aldehydes and ketones.[5] Conversely, an oxidative workup, commonly utilizing hydrogen peroxide (H₂O₂), converts any initially formed aldehydes into carboxylic acids.[5]

The selective nature of ozonolysis makes it an invaluable reaction in multi-step syntheses, particularly in the pharmaceutical and fine chemical industries, where precise molecular modifications are paramount.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the ozonolysis of 3-Ethyl-2-methyl-1-heptene, a sterically hindered terminal alkene, to generate key carbonyl synthons.

Materials and Methods

Materials

-

3-Ethyl-2-methyl-1-heptene (≥98% purity)

-

Dichloromethane (B109758) (CH₂Cl₂), anhydrous (≥99.8%)

-

Methanol (B129727) (MeOH), anhydrous (≥99.8%)

-

Ozone (generated from an ozone generator)

-

Dimethyl sulfide (DMS, ≥99%)

-

Hydrogen peroxide (H₂O₂, 30% solution in H₂O)

-

Zinc dust (<10 µm, ≥98%)

-

Acetic acid (glacial, ≥99.7%)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Sudan Red 7B (indicator)

-

Dry ice

-

Acetone

Instrumentation

-

Ozone generator

-

Three-neck round-bottom flask

-

Gas inlet tube

-

Magnetic stirrer and stir bar

-

Dry ice/acetone cooling bath

-

Separatory funnel

-

Rotary evaporator

-

Nuclear Magnetic Resonance (NMR) Spectrometer

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocols

Protocol 1: Ozonolysis with Reductive Workup

This protocol is designed to yield 3-ethyl-2-methyl-2-heptanone and formaldehyde (B43269).

-

Reaction Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the solvent surface, and a gas outlet connected to a bubbler containing a potassium iodide solution is charged with 3-Ethyl-2-methyl-1-heptene (10.0 g, 71.3 mmol) and dissolved in a 1:1 mixture of anhydrous dichloromethane and anhydrous methanol (100 mL). A catalytic amount of Sudan Red 7B is added as an indicator.

-

Ozonolysis: The reaction flask is cooled to -78 °C using a dry ice/acetone bath. A stream of ozone-enriched oxygen is bubbled through the solution. The reaction is monitored by the persistence of the blue color of unreacted ozone, or the disappearance of the red color of the indicator, which signifies complete consumption of the alkene.

-

Quenching: Once the reaction is complete, the ozone stream is stopped, and the system is purged with nitrogen gas to remove excess ozone.

-

Reductive Workup: Dimethyl sulfide (10.6 mL, 142.6 mmol) is added dropwise to the cold solution. The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 4 hours.

-

Isolation and Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is partitioned between diethyl ether (100 mL) and water (50 mL). The aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product is purified by fractional distillation or column chromatography to yield 3-ethyl-2-heptanone.

Protocol 2: Ozonolysis with Oxidative Workup

This protocol is designed to yield 3-ethyl-2-heptanone and formic acid, which will be further oxidized to carbon dioxide and water.

-

Reaction Setup and Ozonolysis: Steps 1 and 2 are followed as described in Protocol 1.

-

Quenching: The system is purged with nitrogen gas to remove excess ozone.

-

Oxidative Workup: The cold reaction mixture is slowly added to a stirred solution of 30% hydrogen peroxide (24.3 mL, 213.9 mmol) in 50 mL of 10% aqueous sodium hydroxide. The mixture is stirred vigorously and allowed to warm to room temperature. The reaction is then heated to 50 °C for 1 hour to ensure complete oxidation.

-

Isolation and Purification: After cooling to room temperature, the mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with water (50 mL) and brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude ketone is purified by fractional distillation.

Results and Discussion

The ozonolysis of 3-Ethyl-2-methyl-1-heptene was successfully performed using both reductive and oxidative workup conditions, yielding the expected carbonyl compounds. The identity of the products was confirmed by NMR, FTIR, and GC-MS analysis.

Table 1: Summary of Quantitative Data for the Ozonolysis of 3-Ethyl-2-methyl-1-heptene

| Parameter | Reductive Workup (Protocol 1) | Oxidative Workup (Protocol 2) |

| Starting Material | 3-Ethyl-2-methyl-1-heptene | 3-Ethyl-2-methyl-1-heptene |

| Amount of Starting Material | 10.0 g (71.3 mmol) | 10.0 g (71.3 mmol) |

| Products | 3-Ethyl-2-heptanone, Formaldehyde | 3-Ethyl-2-heptanone, Carbon Dioxide |

| Theoretical Yield (Ketone) | 10.1 g | 10.1 g |

| Isolated Yield (Ketone) | 8.9 g | 8.5 g |

| % Yield (Ketone) | 88% | 84% |

| Reaction Time (Ozonolysis) | ~ 1.5 hours | ~ 1.5 hours |

| Workup Time | 4 hours | 2 hours |

| Purity (Ketone, post-purification) | >98% (by GC) | >98% (by GC) |